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Compound of Interest

Compound Name: F-15599 tosylate

Cat. No.: B12762465 Get Quote

For Researchers, Scientists, and Drug Development Professionals

F-15599 tosylate, also known as NLX-101, is a novel psychotropic agent characterized by its

high selectivity and efficacy as a serotonin 5-HT1A receptor agonist.[1][2] Preclinical evidence

strongly suggests that F-15599 tosylate possesses a unique pharmacological profile,

distinguishing it from other psychotropic agents, including traditional 5-HT1A receptor agonists,

Selective Serotonin Reuptake Inhibitors (SSRIs), and atypical antipsychotics. This guide

provides a comparative analysis of F-15599 tosylate against other relevant compounds,

supported by experimental data to inform future research and drug development.

Core Distinguishing Feature: Preferential
Postsynaptic 5-HT1A Receptor Activation
A key characteristic of F-15599 tosylate is its preferential activation of postsynaptic 5-HT1A

receptors over presynaptic somatodendritic 5-HT1A autoreceptors.[1][3] This regional

selectivity is a departure from older 5-HT1A agonists that often show a preference for

autoreceptors.[3] The preferential targeting of postsynaptic receptors in cortical regions is

thought to be a promising strategy for enhanced antidepressant and pro-cognitive therapeutic

effects.[1][4]
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The following tables summarize the quantitative data for F-15599 tosylate in comparison to

other agents. It is important to note that direct head-to-head studies for all compounds in the

same experimental conditions are not always available.

Table 1: Receptor Binding Affinity Profile
Compound Receptor pKi Species

Tissue/Cell
Line

Reference

F-15599 h5-HT1A 8.57 ± 0.05 Human CHO cells [4]

r5-HT1A 8.47 ± 0.08 Rat Hippocampus [4]

F13714 h5-HT1A 10.40 ± 0.09 Human CHO cells [4]

(+)8-OH-

DPAT
h5-HT1A 9.50 ± 0.03 Human CHO cells [4]

Buspirone 5-HT1A 7.50 - - [4]

Aripiprazole D2 High Human - [5]

5-HT1A
High (Partial

Agonist)
Human - [5]

5-HT2A
High

(Antagonist)
Human - [5]

Olanzapine 5-HT2A High Human - [6]

D2 High Human - [6]

5-HT1A Moderate Human - [6]

pKi is the negative logarithm of the inhibition constant (Ki), indicating the binding affinity of a

ligand for a receptor. A higher pKi value corresponds to a higher binding affinity.

Table 2: In Vitro Functional Activity at 5-HT1A Receptors
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Compound Assay pEC50
Emax (% of
5-HT)

Cell Line Reference

F-15599
[35S]GTPγS

Binding
6.41 ± 0.06 70 ± 1% C6-h5-HT1A [4]

ERK1/2

Phosphorylati

on

More potent

than GTPγS
-

h5-HT1A

cells
[4]

F13714
[35S]GTPγS

Binding
8.31 ± 0.18 61 ± 5% C6-h5-HT1A [4]

(+)8-OH-

DPAT

[35S]GTPγS

Binding
7.16 ± 0.09 55 ± 2% C6-h5-HT1A [4]

Buspirone

Adenylyl

Cyclase

Inhibition

(Raphe)

3.0 ± 2.8 nM

(EC50)
12 ± 1.9% Human Brain [7]

pEC50 is the negative logarithm of the molar concentration of an agonist that produces 50% of

the maximal possible effect. Emax is the maximum response achievable by an agonist.

Table 3: In Vivo Neurochemical and Behavioral Effects
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Compound
Model/Effec
t

ED50 Species Key Finding Reference

F-15599

Forced Swim

Test

(Antidepressa

nt-like)

~100 µg/kg

p.o.
Rat

Potent

antidepressa

nt-like effect

[3]

Increase

mPFC

Dopamine

(Postsynaptic

)

30 µg/kg i.p. Rat

Preferential

postsynaptic

action

[3]

Decrease

Hippocampal

5-HT

(Presynaptic)

240 µg/kg i.p. Rat

Weaker

presynaptic

action

[3]

F13714

Forced Swim

Test

(Antidepressa

nt-like)

Similar to F-

15599
Rat

Similar

antidepressa

nt-like

potency

[1]

Ketamine

Forced Swim

Test (in

UCMS mice)

1 mg/kg Mouse

Reverses

stress-

induced

immobility

[7]

ED50 is the dose of a drug that produces 50% of its maximum response or effect.

Signaling Pathways and Experimental Visualization
The unique profile of F-15599 tosylate stems from its biased agonism, preferentially activating

specific downstream signaling cascades.
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Extracellular Cell Membrane

Intracellular

F-15599 5-HT1A Receptor
Binds
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Experimental Setup

Procedure

Rodent (Rat/Mouse)

Administer Test Compound
(e.g., F-15599, Vehicle)

Glass Cylinder with Water

Place Animal in Cylinder

Acclimatization Period

Record Behavior for a
Set Duration (e.g., 6 min)

Analyze Last 4 min for
Immobility Time

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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